Cas no 87-59-2 (2,3-Dimethylaniline)

2,3-Dimethylaniline structure
2,3-Dimethylaniline structure
Nome do Produto:2,3-Dimethylaniline
N.o CAS:87-59-2
MF:C8H11N
MW:121.179641962051
MDL:MFCD00007732
CID:34424
PubChem ID:6893

2,3-Dimethylaniline Propriedades químicas e físicas

Nomes e Identificadores

    • 2,3-Dimethylbenzenamine
    • 2,3-Xylidine
    • 2,3-Dimethylaniline
    • 2,3-DIETHOXY BENZALDEHYDE
    • 2,3-dimethyl-aniline
    • 2,3-dimethylphenylamine
    • 2,3-XYLIDENE
    • 2,3-Xylylamine
    • 3-AMINO-O-XYLENE
    • CN-CBL
    • ortho-xylidine
    • o-Xylidine
    • VIC-O-XYLIDINE
    • 2,3-Dimethylbenzenamine (ACI)
    • 2,3-Xylidine (8CI)
    • Mefenamic acid impurity A
    • D0666
    • xylidin
    • BIDD:GT0208
    • 2,3-dimethyl aniline
    • DB-024273
    • DSSTox_RID_78429
    • XYLIDINE 2,3-DIMETHYLBENZENAMINE [MI]
    • AKOS000119111
    • DTXCID806304
    • DTXSID3026304
    • SCHEMBL15024
    • MEFENAMIC ACID IMPURITY A [EP IMPURITY]
    • dimethylbenzenamine
    • EN300-19069
    • MFCD00007732
    • NCGC00257712-01
    • 1-Amino-2,3-dimethylbenzene
    • Mefenamic Acid Imp. A (EP); 2,3-Dimethylaniline; Mefenamic Acid Impurity A
    • Tox21_301836
    • STL168890
    • MEFENAMIC ACID IMPURITY A (EP IMPURITY)
    • 2,3-DIMETHYLANILINE [USP-RS]
    • 2,3-Dimethylbenzeneamine
    • DSSTox_CID_6304
    • CAS-87-59-2
    • NCGC00255325-01
    • aniline, 2,3-dimethyl-
    • BRN 0742174
    • DIMETHYLANILINE, 2,3-
    • 2,3-Xylidene (2,3-Dimethylaniline)
    • NS00001055
    • UNII-ZD450ABI9X
    • EC 201-755-0
    • F2190-0462
    • CAS-1300-73-8
    • CCRIS 4739
    • NCGC00091760-01
    • 2,3 Dimethylaniline
    • Mefenamic acid impurity A, European Pharmacopoeia (EP) Reference Standard
    • 2,3-Dimethylaniline, 99%
    • Z104472546
    • ZD450ABI9X
    • 4-12-00-02497 (Beilstein Handbook Reference)
    • Q39045423
    • Benzene, 1-amino-2,3-dimethyl-
    • HSDB 2091
    • 3-Amino-1,2-xylene
    • F87288
    • 2,3-XYLIDINE [HSDB]
    • XYLIDINE 2,3-DIMETHYLBENZENAMINE
    • DSSTox_GSID_27377
    • AS-11829
    • Benzenamine, 2,3-dimethyl-
    • CHEMBL1578983
    • NCGC00091760-02
    • Benzenamine, ar,ar-dimethyl-
    • 2,3-Dimethylaniline 100 microg/mL in Acetonitrile
    • J-507033
    • 2,3-DIMETHYLANILINE (USP-RS)
    • Tox21_200158
    • 2,3-Dimethylaniline, United States Pharmacopeia (USP) Reference Standard
    • 87-59-2
    • EINECS 201-755-0
    • MDL: MFCD00007732
    • Inchi: 1S/C8H11N/c1-6-4-3-5-8(9)7(6)2/h3-5H,9H2,1-2H3
    • Chave InChI: VVAKEQGKZNKUSU-UHFFFAOYSA-N
    • SMILES: NC1C(C)=C(C)C=CC=1
    • BRN: 742174

Propriedades Computadas

  • Massa Exacta: 121.08900
  • Massa monoisotópica: 121.089149
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 9
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 90.6
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: nothing
  • Contagem de Tautomeros: nothing
  • Carga de Superfície: 0
  • Superfície polar topológica: 26

Propriedades Experimentais

  • Cor/Forma: Light yellow liquid with special smell [1]
  • Densidade: 0.993 g/mL at 25 °C(lit.)
  • Ponto de Fusão: 2.5 °C (lit.)
  • Ponto de ebulição: 221-222 °C(lit.)
  • Ponto de Flash: Fahrenheit: 204.8 ° f
    Celsius: 96 ° c
  • Índice de Refracção: n20/D 1.569(lit.)
  • Solubilidade: 1.5g/l
  • Coeficiente de partição da água: 30 g/L (20 ºC)
  • Estabilidade/Prazo de validade: Stable. Combustible. Incompatible with strong oxidizing agents. Reacts with hypochlorite bleaches. May be light sensitive.
  • PSA: 26.02000
  • LogP: 2.46680
  • Sensibilidade: Sensitive to light
  • Merck: 14,10084
  • Pressão de vapor: 0.1±0.4 mmHg at 25°C
  • Solubilidade: Slightly soluble in water, miscible in ethanol \ ether [9]

2,3-Dimethylaniline Informações de segurança

  • Símbolo: GHS06 GHS08 GHS09
  • Pedir:dangerous
  • Palavra de Sinal:Danger
  • Declaração de perigo: H301,H311,H331,H373,H411
  • Declaração de Advertência: P261,P273,P280,P301+P310,P311
  • Número de transporte de matérias perigosas:UN 1711 6.1/PG 2
  • WGK Alemanha:2
  • Código da categoria de perigo: 23/24/25-33-51/53
  • Instrução de Segurança: S28-S36/37-S45-S61-S28A
  • RTECS:ZE8750000
  • Identificação dos materiais perigosos: T N
  • PackingGroup:II
  • Classe de Perigo:6.1
  • Condição de armazenamento:Store at room temperature
  • Grupo de Embalagem:II
  • TSCA:Yes
  • Termo de segurança:6.1
  • Limite explosivo:1-2.7%(V)
  • Frases de Risco:R23/24/25; R33; R51/53

2,3-Dimethylaniline Dados aduaneiros

  • CÓDIGO SH:29214910
  • Dados aduaneiros:

    China Customs Code:

    2921430090

    Overview:

    2921430090 Toluidine and its derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Evidence document and number of origin(example Certificate of origin attached, Originating in the European Union

    Summary:

    HS:2921430090 toluidines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2,3-Dimethylaniline Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Key Organics Ltd
AS-11829-1G
2,3-Xylidine
87-59-2 >98%
1g
£30.00 2025-02-09
Key Organics Ltd
AS-11829-5G
2,3-Xylidine
87-59-2 >98%
5g
£88.00 2025-02-09
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R017548-25ml
2,3-Dimethylaniline
87-59-2 99%
25ml
¥33 2024-05-21
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D0666-500G
2,3-Dimethylaniline
87-59-2 >99.0%(GC)(T)
500g
¥640.00 2024-04-15
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R017548-100ml
2,3-Dimethylaniline
87-59-2 99%
100ml
¥98 2024-05-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R017548-500ml
2,3-Dimethylaniline
87-59-2 99%
500ml
¥296 2024-05-21
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D807121-25ml
2,3-Dimethylaniline
87-59-2 99%
25ml
¥34.00 2022-01-10
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1211254-50MG
2,3-Dimethylaniline
87-59-2 United States Pharmacopeia (USP) Reference Standard
50MG
¥12530.36 2022-02-21
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D807121-500ml
2,3-Dimethylaniline
87-59-2 99%
500ml
¥308.00 2022-01-10
Key Organics Ltd
AS-11829-50MG
2,3-Xylidine
87-59-2 >98%
50mg
£102.00 2025-02-09

2,3-Dimethylaniline Método de produção

Método de produção 1

Condições de reacção
1.1 -
2.1 Solvents: Toluene
3.1 Reagents: Hydrochloric acid ,  Potassium fluoride Solvents: Methanol
4.1 Reagents: Vitride Solvents: Toluene
4.2 Reagents: Trifluoroacetic acid Solvents: Hexane
4.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water
Referência
Synthesis and spectroscopic characterization of 1-13C- and 4-13C-plastoquinone-9
Boers, Rutger B.; et al, European Journal of Organic Chemistry, 2002, (13), 2094-2108

Método de produção 2

Condições de reacção
1.1 Reagents: (Azidomethyl)trimethylsilane Solvents: Diethyl ether ,  Water
Referência
Electrophilic amination of carbanions, enolates, and their surrogates
Ciganek, Engelbert, Organic Reactions (Hoboken, 2008, 72, 1-366

Método de produção 3

Condições de reacção
1.1 Reagents: Vitride Solvents: Toluene
Referência
Synthesis and spectroscopic characterization of 1-13C- and 4-13C-plastoquinone-9
Boers, Rutger B.; et al, European Journal of Organic Chemistry, 2002, (13), 2094-2108

Método de produção 4

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Iron ,  Graphite ,  Chitosan Solvents: Tetrahydrofuran ,  Water ;  48 h, 50 bar, 130 °C
Referência
Metallo-aerogels derived from chitosan with encapsulated metal nanoparticles as robust, efficient and selective nanocatalysts to toward reduction of nitroarenes
Shen, Yajing; et al, Nano Research, 2021, 14(1), 59-65

Método de produção 5

Condições de reacção
1.1 Reagents: Potassium iodide Catalysts: Benzyltriethylammonium chloride Solvents: Dichloromethane ,  Water
2.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane
2.2 -
3.1 Solvents: Toluene
4.1 Reagents: Hydrochloric acid ,  Potassium fluoride Solvents: Methanol
5.1 Reagents: Vitride Solvents: Toluene
5.2 Reagents: Trifluoroacetic acid Solvents: Hexane
5.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water
Referência
Synthesis and spectroscopic characterization of 1-13C- and 4-13C-plastoquinone-9
Boers, Rutger B.; et al, European Journal of Organic Chemistry, 2002, (13), 2094-2108

Método de produção 6

Condições de reacção
1.1 Reagents: Hydrochloric acid ,  Potassium fluoride Solvents: Methanol
2.1 Reagents: Vitride Solvents: Toluene
2.2 Reagents: Trifluoroacetic acid Solvents: Hexane
2.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water
Referência
Synthesis and spectroscopic characterization of 1-13C- and 4-13C-plastoquinone-9
Boers, Rutger B.; et al, European Journal of Organic Chemistry, 2002, (13), 2094-2108

Método de produção 7

Condições de reacção
1.1 Solvents: Methanol ;  200 - 250 °C
Referência
Preparation of 2,3,5-trimethylhydroquinone from 3-nitro-o-xylene
, Russian Federation, , ,

Método de produção 8

Condições de reacção
Referência
Preparation of 2,4-dihydroxyquinolines as agrochemical and pharmaceutical intermediates
, European Patent Organization, , ,

Método de produção 9

Condições de reacção
1.1 Reagents: Tosyl chloride ,  Pyridine Solvents: Dichloromethane
1.2 Reagents: 1,5-Diazabicyclo[4.3.0]non-5-ene
2.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane
2.2 -
3.1 Solvents: Toluene
4.1 Reagents: Hydrochloric acid ,  Potassium fluoride Solvents: Methanol
5.1 Reagents: Vitride Solvents: Toluene
5.2 Reagents: Trifluoroacetic acid Solvents: Hexane
5.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water
Referência
Synthesis and spectroscopic characterization of 1-13C- and 4-13C-plastoquinone-9
Boers, Rutger B.; et al, European Journal of Organic Chemistry, 2002, (13), 2094-2108

Método de produção 10

Condições de reacção
1.1 Reagents: Silica Solvents: Ethanol ,  Water ;  2 h, rt
Referência
Highly efficient chemoselective N-TBS protection of anilines under exceptional mild conditions in the eco-friendly solvent 2-methyltetrahydrofuran
Pace, Vittorio; et al, Green Chemistry, 2011, 13(8), 1986-1989

Método de produção 11

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Cobalt (polyamino-quinone coordinated) Solvents: Ethanol ,  Water ;  3.5 h, 10 bar, 373 K
Referência
Environment Molecules Boost the Chemoselective Hydrogenation of Nitroarenes on Cobalt Single-Atom Catalysts
Li, Muhong; et al, ACS Catalysis, 2022, 12(19), 11960-11973

Método de produção 12

Condições de reacção
Referência
The regioselectivity of metal hydride reductions of 3-substituted phthalic anhydrides
Soucy, C.; et al, Journal of Organic Chemistry, 1987, 52(1), 129-34

Método de produção 13

Condições de reacção
1.1 Solvents: Toluene
2.1 Reagents: Hydrochloric acid ,  Potassium fluoride Solvents: Methanol
3.1 Reagents: Vitride Solvents: Toluene
3.2 Reagents: Trifluoroacetic acid Solvents: Hexane
3.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water
Referência
Synthesis and spectroscopic characterization of 1-13C- and 4-13C-plastoquinone-9
Boers, Rutger B.; et al, European Journal of Organic Chemistry, 2002, (13), 2094-2108

Método de produção 14

Condições de reacção
1.1 Reagents: Vitride Solvents: Toluene
1.2 Reagents: Trifluoroacetic acid Solvents: Hexane
1.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water
Referência
Synthesis and spectroscopic characterization of 1-13C- and 4-13C-plastoquinone-9
Boers, Rutger B.; et al, European Journal of Organic Chemistry, 2002, (13), 2094-2108

Método de produção 15

Condições de reacção
Referência
Preparation of 2,4-dihydroxyquinolines as agrochemical and pharmaceutical intermediates
, European Patent Organization, , ,

Método de produção 16

Condições de reacção
Referência
Mathematical description of the 3,4-xylidine production process
Veksher, M. A.; et al, Khimiko-Farmatsevticheskii Zhurnal, 1982, 16(1), 86-9

Método de produção 17

Condições de reacção
1.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane
1.2 -
2.1 Solvents: Toluene
3.1 Reagents: Hydrochloric acid ,  Potassium fluoride Solvents: Methanol
4.1 Reagents: Vitride Solvents: Toluene
4.2 Reagents: Trifluoroacetic acid Solvents: Hexane
4.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water
Referência
Synthesis and spectroscopic characterization of 1-13C- and 4-13C-plastoquinone-9
Boers, Rutger B.; et al, European Journal of Organic Chemistry, 2002, (13), 2094-2108

Método de produção 18

Condições de reacção
1.1 Reagents: Copper oxide (CuO) ,  Ammonia ,  Water Solvents: Water
Referência
Aromatic amines from carboxylic acids and ammonia. A homogeneous catalytic process
Arzoumanidis, Gregory G.; et al, Journal of Organic Chemistry, 1981, 46(19), 3930-2

Método de produção 19

Condições de reacção
1.1 Solvents: Toluene
1.2 Solvents: Toluene
1.3 Reagents: Triethylamine Solvents: Toluene
2.1 -
3.1 Solvents: Toluene
4.1 Reagents: Hydrochloric acid ,  Potassium fluoride Solvents: Methanol
5.1 Reagents: Vitride Solvents: Toluene
5.2 Reagents: Trifluoroacetic acid Solvents: Hexane
5.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water
Referência
Synthesis and spectroscopic characterization of 1-13C- and 4-13C-plastoquinone-9
Boers, Rutger B.; et al, European Journal of Organic Chemistry, 2002, (13), 2094-2108

Método de produção 20

Condições de reacção
1.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Sodium borohydride
2.1 Reagents: Tosyl chloride ,  Pyridine Solvents: Dichloromethane
2.2 Reagents: 1,5-Diazabicyclo[4.3.0]non-5-ene
3.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane
3.2 -
4.1 Solvents: Toluene
5.1 Reagents: Hydrochloric acid ,  Potassium fluoride Solvents: Methanol
6.1 Reagents: Vitride Solvents: Toluene
6.2 Reagents: Trifluoroacetic acid Solvents: Hexane
6.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water
Referência
Synthesis and spectroscopic characterization of 1-13C- and 4-13C-plastoquinone-9
Boers, Rutger B.; et al, European Journal of Organic Chemistry, 2002, (13), 2094-2108

2,3-Dimethylaniline Raw materials

2,3-Dimethylaniline Preparation Products

2,3-Dimethylaniline Fornecedores

Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:87-59-2)2,3-Dimethylaniline
Número da Ordem:1643704
Estado das existências:in Stock
Quantidade:Company Customization
Pureza:98%
Informação de Preços Última Actualização:Monday, 14 April 2025 21:49
Preço ($):discuss personally
Jiangsu Xinsu New Materials Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:87-59-2)
Número da Ordem:SFD2150
Estado das existências:
Quantidade:25KG,200KG,1000KG
Pureza:99%
Informação de Preços Última Actualização:Wednesday, 11 December 2024 17:03
Preço ($):

2,3-Dimethylaniline Literatura Relacionada

Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:87-59-2)2,3-Dimethylaniline
sfd18421
Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito
Amadis Chemical Company Limited
(CAS:87-59-2)2,3-Dimethylaniline
A1237755
Pureza:99%
Quantidade:2.5kg
Preço ($):174